Benzyl 2-isocyanoacetate
Description
Significance and Versatility as a Synthetic Synthon
The utility of benzyl (B1604629) 2-isocyanoacetate stems from the dual reactivity of the isocyanide group and the presence of an enolizable α-carbon. acs.org This allows it to participate in a variety of reactions, including multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step. csic.es Isocyanide-based multicomponent reactions (IMCRs) are particularly powerful for generating molecular diversity and have found widespread use in drug discovery and natural product synthesis. researchgate.net
Benzyl 2-isocyanoacetate is a key player in several named reactions, including the Passerini and Ugi reactions. bu.edursc.orgbeilstein-journals.org The Passerini three-component reaction (P-3CR) combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to form α-acyloxy carboxamides. acs.org The Ugi four-component reaction (U-4CR) extends this by incorporating a primary amine to produce α-acetamido carboxamides. acs.org These reactions are highly valued for their ability to construct peptide-like structures and complex heterocyclic scaffolds. beilstein-journals.orgrsc.org
Furthermore, this compound is instrumental in the synthesis of various heterocyclic systems. It is a precursor for the formation of oxazoles, which are important structural motifs in many natural products and pharmaceuticals. thieme-connect.comrsc.orgacs.orgrsc.org For instance, it can react with aldehydes in the presence of a copper catalyst to yield 4,5-disubstituted oxazoles. rsc.orgrsc.org It is also a key reactant in the Barton-Zard pyrrole (B145914) synthesis, a powerful method for constructing pyrrole rings, which are fundamental components of many biologically active molecules. wikipedia.orgclockss.orgmdpi.com
The versatility of this synthon is further highlighted by its use in the synthesis of other heterocyclic structures like furopyrrolones and chromeno[3,4-c]pyrroles. thieme-connect.commdpi.com The ability to generate such a diverse range of molecular architectures from a single, readily available starting material underscores the significance of this compound in contemporary organic chemistry. researchgate.net
Historical Context of Isocyanoacetate Chemistry
The chemistry of isocyanides, also known as isonitriles, dates back to 1859. acs.org However, it was not until 1958 that a general method for their synthesis, the dehydration of formamides, made them widely accessible to chemists. acs.org This breakthrough paved the way for the exploration of their synthetic potential.
The first α-isocyano ester, a class of compounds to which this compound belongs, was synthesized by Ivar Ugi in 1961. acs.org This development was a crucial milestone, as it introduced a new type of building block that combined the reactivity of the isocyanide with the functionality of an ester. These isocyanoacetate derivatives quickly proved to be valuable reagents. acs.org
A significant advancement in isocyanoacetate chemistry was the development of the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), a related α-acidic isocyanide, for the synthesis of pyrroles and oxazoles. clockss.org This laid the groundwork for further exploration of isocyanoacetate reactivity. In 1985, Barton and Zard reported a base-catalyzed reaction between nitroalkenes and alkyl isocyanoacetates to produce pyrrole-2-carboxylates, now famously known as the Barton-Zard reaction. clockss.org This method has become a cornerstone for the synthesis of substituted pyrroles. clockss.org
The development of multicomponent reactions, particularly the Passerini reaction (discovered in 1921) and the Ugi reaction (discovered in 1959), provided a powerful platform for the application of isocyanoacetates. acs.orgrsc.org These reactions highlighted the exceptional ability of isocyanides to facilitate the rapid assembly of complex molecules from simple starting materials. researchgate.net The use of chiral isocyanoacetates in these reactions has also been investigated to control stereochemistry, a critical aspect of modern drug design. acs.org
Today, isocyanoacetates, including the benzyl ester, are recognized as indispensable tools in organic synthesis, valued for their diverse reactivity and their role in the efficient construction of a vast array of organic compounds. researchgate.netacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
41995-26-0 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
benzyl 2-isocyanoacetate |
InChI |
InChI=1S/C10H9NO2/c1-11-7-10(12)13-8-9-5-3-2-4-6-9/h2-6H,7-8H2 |
InChI Key |
KEIDMGYNZDOOBR-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]CC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
[C-]#[N+]CC(=O)OCC1=CC=CC=C1 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 2 Isocyanoacetate
Conventional Preparative Approaches
Traditional methods for synthesizing Benzyl (B1604629) 2-isocyanoacetate often rely on multi-step sequences starting from readily available precursors like isocyanoacetic acid or, more commonly, derivatives of the amino acid glycine (B1666218).
The direct esterification of isocyanoacetic acid with benzyl alcohol represents a straightforward conceptual approach to Benzyl 2-isocyanoacetate. This method, analogous to Fischer esterification, typically requires an acid catalyst to facilitate the reaction and the removal of water to drive the equilibrium toward the product. While direct esterification is a fundamental organic reaction, its application to the unstable isocyanoacetic acid presents challenges.
An alternative related method involves the reaction of benzyl chloride or benzyl bromide with a salt of isocyanoacetic acid. A notable example is a process where benzyl chloride is reacted with sodium cyanate (B1221674) in dimethylformamide. prepchem.com The presence of a calcium chloride-dimethylformamide complex was found to be crucial in this reaction to prevent the formation of the trimeric byproduct, tribenzyl isocyanurate, thereby yielding benzyl isocyanate, a related precursor. prepchem.com This highlights that precise control of reagents and conditions is necessary to favor the desired product over side reactions.
Table 1: Representative Reagents in Isocyanate Synthesis from Benzyl Halides
| Benzyl Precursor | Cyanate Source | Solvent | Catalyst/Additive | Primary Product | Yield |
|---|---|---|---|---|---|
| Benzyl chloride | Sodium cyanate | Dimethylformamide | Calcium chloride-dimethylformamide complex | Benzyl isocyanate | ~85% |
| Benzyl chloride | Sodium cyanate | Dimethylformamide | None | Tribenzyl isocyanurate | ~70% |
Data sourced from a study on benzyl isocyanate synthesis, demonstrating the importance of additives in directing the reaction outcome. prepchem.com
A more common and reliable route to isocyanoacetates, including the benzyl ester, begins with the corresponding glycine ester. This two-step process involves the N-formylation of a glycine ester hydrochloride, followed by the dehydration of the resulting N-formyl derivative. epo.orgcore.ac.uk
The first step is the conversion of a glycine ester salt, such as Glycine benzyl ester hydrochloride, into its N-formyl derivative. This is typically achieved by reacting the ester with a formylating agent like ethyl formate (B1220265) in the presence of a base. The second step involves the dehydration of the N-formyl intermediate to yield the isocyanide. epo.orgresearchgate.net Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like triethylamine (B128534) (Et₃N), or phosgene (B1210022) derivatives such as diphosgene or triphosgene. epo.org
Table 2: Two-Step Synthesis from Glycine Benzyl Ester Derivative
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | Glycine benzyl ester hydrochloride | Ethyl formate, Triethylamine | N-Formylglycine benzyl ester |
| 2 | N-Formylglycine benzyl ester | Phosphorus oxychloride (POCl₃), Triethylamine | This compound |
This pathway is a widely adopted method for preparing various isocyanoacetate esters. epo.org
Advanced Synthetic Techniques
Modern synthetic chemistry offers more efficient and rapid methods for chemical preparations, including the synthesis of isocyanoacetates. These techniques often provide advantages in terms of reaction time, yield, and sustainability.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of isocyanate synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields. beilstein-journals.org For instance, the conversion of benzyl azide (B81097) to benzyl isocyanate was studied under both conventional heating and microwave irradiation. The microwave-promoted protocol achieved complete conversion in a significantly shorter time frame. beilstein-journals.org
While a direct microwave-assisted protocol for this compound from a glycine derivative is not extensively detailed in the provided sources, the principles are transferable. The dehydration of the N-formylglycine benzyl ester, for example, could be accelerated using microwave energy. researchgate.netacs.org Research on the microwave-assisted synthesis of related heterocyclic compounds, such as 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one, demonstrates the efficiency of this technology, achieving synthesis within minutes instead of hours. journalcsij.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Isocyanate Synthesis
| Parameter | Conventional Method (Parr Reactor) | Microwave-Assisted Method |
|---|---|---|
| Reactant | Benzyl azide | Benzyl azide |
| Temperature | 50 °C | 70 °C |
| Time | 2 hours | 1.5 hours |
| Conversion | Incomplete at 50°C | Complete |
Data adapted from a study on the conversion of benzyl azide to benzyl isocyanate, illustrating the efficiency of microwave assistance. beilstein-journals.org
The use of catalysts is integral to many synthetic routes for isocyanoacetates, enhancing reaction rates and selectivity. In the synthesis from glycine derivatives, tertiary amines act as basic catalysts during formylation and acid scavengers during dehydration. epo.org
More advanced catalytic systems are employed in reactions using this compound, which informs the broader context of its synthesis and utility. For instance, the asymmetric [3+2]-cycloaddition reactions of isocyanoacetates with various electrophiles are often catalyzed by chiral catalysts to produce enantiomerically enriched heterocyclic products. Catalysts used in these transformations include cupreine (B190981) esters and cinchonine-derived quaternary ammonium (B1175870) salts under phase-transfer catalysis (PTC) conditions. chim.it While these are applications rather than synthesis of the title compound, the stability and reactivity requirements for these catalytic processes place implicit demands on the purity and quality of the synthesized this compound.
Furthermore, research into the esterification of carboxylic acids with benzyl alcohol has explored various solid acid catalysts like zeolites (e.g., HZSM-5, Zeolite HY, H-Beta) and macroporous polymeric acid catalysts. organic-chemistry.organalis.com.my These catalysts offer advantages such as ease of separation and reusability, making them suitable for scalable and environmentally benign processes. analis.com.my
Fundamental Reactivity and Mechanistic Investigations of Benzyl 2 Isocyanoacetate
Reactivity Profile of the Isocyano Group
The isocyano group (–N⁺≡C⁻) of benzyl (B1604629) 2-isocyanoacetate is the primary locus of its reactivity. This functional group is best described by two principal resonance structures: one featuring a triple bond between nitrogen and carbon, and another with a double bond, which imparts significant carbene-like character to the terminal carbon. wikipedia.org This dual electronic nature allows the isocyanide carbon to act as both a nucleophile and an electrophile, making it a versatile participant in a variety of chemical reactions. wikipedia.org
The isocyano group readily engages in cycloaddition reactions, including [4+1] and [3+2] cycloadditions, as well as various multicomponent reactions, such as the Ugi and Passerini reactions. wikipedia.orgwikipedia.org Its reactivity is characterized by the ability to act as a formal 1,3-dipole in certain reaction manifolds, a property that is central to its role in synthesizing five-membered heterocycles. nih.govacs.org The electrophilic character of the isocyano carbon is crucial in the cyclization steps of many of its characteristic reactions, particularly following the initial nucleophilic attack by the α-carbanion. nih.govacs.org
Activation of the α-Methylene Position and Carbanion Generation
The methylene (B1212753) group (α-CH₂) in benzyl 2-isocyanoacetate is positioned between two potent electron-withdrawing groups: the isocyano group and the benzyl ester carbonyl group. This arrangement significantly increases the acidity of the α-protons, facilitating their abstraction by a base to generate a stabilized carbanion (an enolate). wikipedia.org The high α-acidity is a cornerstone of the compound's utility as a synthetic building block. nih.govacs.org
The generation of this α-carbanion is a critical initial step in many of its key transformations. In the presence of a suitable base, this compound is deprotonated to form a nucleophilic species that can subsequently react with a wide range of electrophiles. This nucleophilicity of the α-carbon, combined with the electrophilicity of the isocyano carbon, forms the basis for tandem/cascade reactions that are highly effective for constructing complex cyclic molecules. nih.govvu.nl
Mechanistic Pathways in Cycloaddition Reactions
The dual reactivity of this compound, acting as a C-C-N synthon, is elegantly expressed in its participation in various cycloaddition reactions. These transformations provide efficient routes to diverse heterocyclic frameworks.
Formal [3+2] cycloaddition reactions are a hallmark of isocyanoacetate chemistry, providing a powerful method for the synthesis of five-membered nitrogen-containing heterocycles. nih.govrsc.org The generally accepted mechanism for these reactions does not typically involve a concerted pericyclic pathway. Instead, it proceeds through a stepwise, polar mechanism initiated by the generation of the α-carbanion. nih.govacs.orgsigmaaldrich.com
The established mechanistic pathway can be summarized in two key steps:
Nucleophilic Addition: The reaction commences with the base-mediated deprotonation of the α-methylene position to form the stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking an external electrophile, such as an activated alkene (e.g., a nitroolefin). nih.govwikipedia.org This step is effectively a Michael addition.
Intramolecular Cyclization: The resulting anionic intermediate undergoes a subsequent intramolecular cyclization. In this step, the newly formed anionic center attacks the electrophilic carbon atom of the isocyano group, leading to the formation of the five-membered ring. nih.govacs.org
A representative example is the dearomative formal [3+2] cycloaddition between 2-nitrobenzofurans and α-aryl-α-isocyanoacetate esters. nih.gov The reaction, catalyzed by an organocatalyst, proceeds via the nucleophilic addition of the isocyanoacetate α-enolate to the nitro-substituted heteroarene, followed by an intramolecular attack on the isocyano group to furnish tricyclic benzofuro[2,3-c]pyrrole frameworks. nih.gov
While [3+2] cycloadditions are prevalent, isocyanoacetates and related activated isocyanides can also participate in higher-order cycloadditions, which provide access to medium-sized ring systems that are often challenging to synthesize. groupjorgensen.com These reactions involve more than 6π electrons and can proceed through various periselectivities such as [4+3], [6+4], or [8+2]. wikipedia.orggroupjorgensen.comnih.gov
Although examples of [6+3] cycloadditions involving this compound are not widely documented, related systems demonstrate the feasibility of such pathways. For instance, a silver-catalyzed [3+3] cycloaddition of activated isocyanides with azomethine imines has been developed. researchgate.net This transformation highlights the capacity of the isocyanide-derived synthon to engage in higher-order cycloaddition manifolds beyond the common [3+2] pathway.
The mechanisms of higher-order cycloadditions are often complex and can be either concerted or stepwise. groupjorgensen.com Computational studies on the reactions of systems like tropone (B1200060) with fulvenes have shown that the reaction can proceed through ambimodal transition states, leading to multiple products such as [6+4] and [4+6] adducts. nih.gov The participation of isocyanoacetates in cycloadditions with fulvenes suggests their potential to engage in these complex higher-order mechanistic pathways. nih.gov
Theoretical and Computational Modeling Studies of Related Isocyanoacetate Transformations
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the intricate mechanisms of cycloaddition reactions, including those involving isocyanoacetate-related structures. researchgate.netmdpi.com These computational studies provide deep insights into reaction pathways, transition state geometries, and the origins of regio- and stereoselectivity that are often difficult to probe experimentally. researchgate.net
For related [3+2] cycloaddition reactions, DFT studies using functionals like M06-2X have been employed to map the potential energy surfaces. researchgate.net Such studies have confirmed that many of these reactions proceed through a polar, one-step, two-stage mechanism. researchgate.netresearchgate.net This means the reaction is concerted but highly asynchronous, with the formation of one new bond significantly preceding the other in the transition state.
Topological analysis of the Electron Localization Function (ELF) is another powerful computational tool used to study the bonding changes along the reaction coordinate. ELF analysis of related [3+2] cycloadditions reveals that C-C bond formation is initiated by the donation of electron density from the carbanionic center of the deprotonated isocyanoacetate analogue to the electrophilic partner. researchgate.net Furthermore, analysis of DFT reactivity indices (e.g., electrophilicity and nucleophilicity) helps to rationalize the observed selectivity and reactivity patterns, confirming the polar nature of these transformations. researchgate.netmdpi.com While these studies may not focus specifically on this compound, the mechanistic principles derived are broadly applicable to its cycloaddition chemistry.
Table of Compounds
Applications of Benzyl 2 Isocyanoacetate in Complex Molecule Synthesis
Construction of Diverse Heterocyclic Systems
The α-activated isocyanide functional group of benzyl (B1604629) 2-isocyanoacetate enables its use as a synthon for generating a variety of five- and six-membered heterocyclic rings. Through carefully designed reaction sequences, chemists can leverage this reagent to forge multiple carbon-heteroatom bonds in a single, often highly stereoselective, step.
The synthesis of substituted pyrroles is a significant endeavor in organic chemistry, and benzyl 2-isocyanoacetate serves as a key reagent in several powerful annulation strategies. One of the most prominent methods is the Barton-Zard reaction, which involves the base-mediated addition of an isocyanoacetate to a nitroalkene. The reaction proceeds through a [3+2] cycloaddition, followed by the elimination of the nitro group to yield the aromatic pyrrole (B145914) ring. This method provides a convergent and highly flexible route to polysubstituted pyrroles.
Another significant approach is the copper-catalyzed tandem annulation of 2-alkynoyl-2′-iodo-1,1′-biphenyls with isocyanoacetates. This process efficiently constructs complex pyrrole-fused tetracyclic skeletons through a sequence of [3+2] cycloaddition and subsequent C–C bond formation.
| Pyrrole Synthesis Method | Reactants | Key Features |
| Barton-Zard Reaction | This compound, Nitroalkene, Base (e.g., DBU) | Forms polysubstituted pyrroles through cycloaddition and elimination. |
| Copper-Catalyzed Annulation | This compound, 2-Alkynoyl-2′-iodo-1,1′-biphenyl, CuI Catalyst | Creates complex, fused polycyclic pyrrole systems in a tandem reaction. |
This compound is also employed in the synthesis of oxazole (B20620) and oxazoline (B21484) heterocycles. A notable application is the formal [3+2] cycloaddition reaction with ketones or aldehydes. In a process catalyzed by a silver salt (e.g., Ag₂O) in conjunction with an organocatalyst, the isocyanoacetate reacts with the carbonyl compound to form a five-membered oxazoline ring. This reaction is particularly valuable as it can generate products with adjacent chiral centers, including a quaternary center, often with high levels of enantio- and diastereoselectivity. The resulting oxazolines are versatile intermediates in their own right, as well as being core components of various biologically active molecules.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Ketone (e.g., Acetophenone) | Silver(I) oxide (Ag₂O), Chiral Squaramide Organocatalyst | Substituted 2-Oxazoline |
| This compound | Aldehyde | Lewis Acid or Base | 5-Substituted Oxazole |
The reactivity of α-activated isocyanides extends to the synthesis of nitrogen-rich heterocycles like imidazoles and triazoles. The Van Leusen imidazole (B134444) synthesis, a classic and powerful method, utilizes a related compound, tosylmethyl isocyanide (TosMIC), reacting with an aldimine in the presence of a base. This reaction proceeds via a cycloaddition followed by elimination of toluenesulfinic acid to afford the imidazole ring. The principles of this reaction are applicable to isocyanoacetates, where the ester group can similarly activate the methylene (B1212753) position for deprotonation and subsequent reaction with imines.
Furthermore, this compound is a valuable precursor for the synthesis of 1,2,4-triazoles. In a metal-free, base-promoted reaction, isocyanoacetates undergo a decarboxylative annulation with aryldiazonium salts. This transformation provides a general and efficient pathway to 1,3-diaryl-1,2,4-triazoles, which are important scaffolds in medicinal chemistry.
| Heterocycle | Reactants | Reaction Name/Type |
| Imidazole | Isocyanoacetate (or derivative like TosMIC), Aldimine, Base | Van Leusen Imidazole Synthesis |
| 1,2,4-Triazole | This compound, Aryldiazonium salt, Base | Decarboxylative Annulation |
The synthesis of the thiazole (B1198619) ring, a key component in many bioactive compounds including Vitamin B1, can be achieved using this compound. The reaction typically involves the base-induced cyclization of the isocyanoacetate with reagents that can provide the requisite sulfur atom and the final ring carbon. For example, reaction with methyl arenecarbodithioates leads to the formation of 4,5-disubstituted thiazoles. The isocyanoacetate acts as a three-atom component, providing C-N-C connectivity to build the heterocyclic ring. While this method is effective for constructing the core thiazole nucleus, the application of this compound to the direct, one-pot synthesis of more complex fused thiazole systems is less commonly documented compared to traditional multistep approaches like the Hantzsch synthesis.
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Methyl arenecarbodithioate | K₂CO₃ | 4-Aryl-5-benzylcarboxy-thiazole |
| This compound | Carbon Disulfide | Strong Base | 2-Thioxo-thiazole derivative |
This compound has proven to be an effective component in multicomponent reactions (MCRs) for the synthesis of complex dihydropyridine (B1217469) derivatives. Specifically, a highly diastereoselective four-component reaction has been developed that combines a phosphonate, a nitrile, an aldehyde, and an isocyanoacetate. In this sophisticated one-pot process, a 1-azadiene is generated in situ, which is then trapped by the isocyanoacetate in a cycloaddition step. This reaction yields highly functionalized 3-isocyano-3,4-dihydro-2-pyridones, which are valuable scaffolds for further synthetic elaboration and are of interest in medicinal chemistry.
| Component 1 | Component 2 | Component 3 | Component 4 | Product |
| Phosphonate | Nitrile | Aldehyde | This compound | Functionalized 3-Isocyano-3,4-dihydro-2-pyridone |
The construction of chromenopyrroles (also known as azacoumestans), which are polycyclic systems containing both a chromone (B188151) and a pyrrole ring, represents a significant application of this compound. Elegant synthetic strategies have been developed that utilize a tandem cycloaddition-lactonization sequence. In one approach, the isocyanoacetate undergoes a [3+2] cycloaddition with the alkene moiety of a 2-hydroxychalcone. This is followed by an intramolecular lactonization, which closes the chromone ring and furnishes the fused pyrrolo-coumarin system in a single step. Another efficient one-pot method involves the reaction of benzyl alcohols, 2-hydroxyacetophenones, and an isocyanoacetate under visible light catalysis to generate these valuable fused systems.
| Reaction Type | Key Reactants | Key Transformation | Product |
| Tandem Cycloaddition-Lactonization | This compound, 2-Hydroxychalcone, Base | [3+2] cycloaddition followed by intramolecular lactonization | Chromeno[3,4-b]pyrrol-4(3H)-one |
| Visible-Light Mediated One-Pot Synthesis | This compound, Benzyl alcohol, 2-Hydroxyacetophenone | Iron-catalyzed dehydrogenation and silver-mediated cyclization | 2-Aryl-chromeno[3,4-b]pyrrole |
Role in the Synthesis of Porphyrin Precursors
The synthesis of porphyrins, a class of macrocyclic compounds essential to many biological processes, relies on the efficient construction of their constituent pyrrole subunits. This compound is a key reagent in the Barton-Zard pyrrole synthesis, a powerful method for preparing substituted pyrroles that serve as porphyrin precursors. cyberleninka.ruwikipedia.org
In the Barton-Zard reaction, an isocyanoacetate, such as this compound, undergoes a reaction with a nitroalkene in the presence of a base. wikipedia.org The reaction proceeds through a sequence of steps:
Michael Addition: The carbanion generated from the deprotonation of this compound adds to the nitroalkene in a 1,4-addition. wikipedia.org
Cyclization: The resulting intermediate undergoes an intramolecular cyclization (a 5-endo-dig cyclization). wikipedia.org
Elimination and Tautomerization: The cyclic intermediate then eliminates the nitro group, and a subsequent tautomerization yields the aromatic pyrrole ring. wikipedia.org
This method is particularly valuable for creating pyrroles with specific substitution patterns, which are crucial for controlling the properties of the final porphyrin macrocycle. The benzyl ester group in this compound can be readily removed in subsequent synthetic steps, allowing for further modification of the pyrrole precursor.
Table 1: Barton-Zard Synthesis of Pyrrole Precursors This table illustrates the general components and outcome of the Barton-Zard reaction for synthesizing pyrrole-2-carboxylates, which are precursors to porphyrins.
| Role | Compound/Reagent | Function |
| Isocyanide Component | This compound | Provides the C2, C3, N, and ester-bearing C atoms of the pyrrole ring. |
| Alkene Component | Substituted Nitroalkene | Provides the C4 and C5 atoms and their substituents for the pyrrole ring. |
| Base | Non-nucleophilic base (e.g., DBU) | Facilitates the initial Michael addition by deprotonating the isocyanoacetate. |
| Product | Benzyl 4,5-disubstituted-pyrrole-2-carboxylate | The functionalized pyrrole, a key building block for porphyrin synthesis. |
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis. nih.gov This approach allows for the rapid generation of analogues for structure-activity relationship studies without resorting to a complete de novo synthesis. nih.gov this compound is an effective tool for LSF through its use in isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions. frontiersin.orgnih.govbeilstein-journals.org
The Ugi four-component reaction (U-4CR), for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide product in a single step. beilstein-journals.orgnih.gov In an LSF context, a drug molecule or other complex substrate containing an amine, aldehyde, or carboxylic acid group can be used as one of the components. This compound can then be introduced as the isocyanide component, efficiently adding a new, functionalized peptide-like fragment to the parent molecule.
This strategy leverages the high efficiency and atom economy of MCRs to diversify complex molecular scaffolds. frontiersin.org The reaction typically proceeds under mild conditions, which is crucial for preserving the integrity of the often-sensitive late-stage substrate. The resulting products incorporate the benzyl acetamido moiety, providing a new vector for further modification or for directly influencing the molecule's biological properties.
Table 2: Late-Stage Functionalization via the Ugi Reaction This table outlines the components of a generic Ugi four-component reaction as a strategy for the late-stage functionalization of a complex molecule (R¹-NH₂).
| Role | Compound/Reagent | Function in LSF |
| Amine Component | R¹-NH₂ (Complex Molecule) | The late-stage substrate to be functionalized. |
| Carbonyl Component | R²CHO (Aldehyde) | A simple building block to introduce diversity. |
| Carboxylic Acid | R³COOH | Another simple building block for diversification. |
| Isocyanide Component | This compound | The functionalizing reagent that adds the benzyl acetamido fragment. |
| Product | Complex α-Acylamino Amide | The original complex molecule now functionalized with a new, multi-part side chain. |
Benzyl 2 Isocyanoacetate in Multicomponent Reaction Mcr Chemistry
Integration into Ugi-Type Reactions
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com Benzyl (B1604629) 2-isocyanoacetate is frequently employed as the isocyanide component in Ugi-type reactions, leading to the formation of peptide-like structures and other valuable organic compounds.
The incorporation of benzyl 2-isocyanoacetate into the Ugi reaction provides a direct route to α-amino acid derivatives. The reaction proceeds through the formation of a nitrilium intermediate, which is then trapped by the carboxylate, followed by an intramolecular Mumm rearrangement to yield the stable bis-amide product. mdpi.com The use of isocyanoacetates, such as the benzyl ester, has been instrumental in the synthesis of peptidomimetics. nih.gov
A notable application is the thio-Ugi multicomponent reaction. In a study by Kazmaier and Persch, isocyanoacetate was reacted with thiobenzoic acid, aliphatic aldehydes, and benzylamines. This reaction produced Ugi-products that could be subsequently converted into 2,5-disubstituted thiazoles. nih.gov
Table 1: Examples of Ugi-Type Reactions Involving Isocyanoacetates
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product Type | Reference |
| Aliphatic Aldehydes | Benzylamines/Ammonia | Thiobenzoic Acid | Isocyanoacetate | Thio-Ugi Adduct | nih.gov |
| Formaldehyde | Aniline/Benzylamine | Gallic Acid | 2-Isocyano glucose | Bis-amide | nih.gov |
| Various | Various | N-hydroxyimides | Various | α-Hydrazino amides | nih.gov |
This table illustrates the versatility of the Ugi reaction with various components, including isocyanoacetate derivatives.
Participation in Passerini-Type Reactions
The Passerini reaction is a three-component reaction (3CR) that yields α-acyloxy amides from the condensation of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid. wikipedia.orgorganic-chemistry.org This reaction is one of the oldest isocyanide-based MCRs and is highly valued for its atom economy and convergence. wikipedia.org this compound can effectively participate as the isocyanide component in this reaction.
The mechanism of the Passerini reaction is generally considered to be concerted, particularly in aprotic solvents, involving a trimolecular reaction that proceeds through a cyclic transition state. organic-chemistry.orgnih.gov The incorporation of this compound leads to products containing an α-acyloxy-N-benzylcarboxymethyl-carboxamide moiety. The resulting ester group can then be further manipulated in subsequent synthetic steps.
Research has expanded the scope of the Passerini reaction, including the use of boric acid as the acidic component in a Passerini-type reaction to synthesize α-hydroxy amides. beilstein-journals.org While specific examples detailing the extensive use of this compound in Passerini reactions are less common in the provided literature than for Ugi reactions, its structural similarity to other reactive isocyanides suggests its compatibility and utility in this transformation. The reaction's tolerance for a wide range of components makes it a powerful tool for generating diverse molecular scaffolds. nih.gov
Development of Novel Isocyanide-Based Annulations
This compound and related α-isocyanoacetates have been instrumental in the development of novel multicomponent reactions that lead to the formation of heterocyclic rings, a process known as annulation. These reactions often exploit the unique reactivity of the isocyanoacetate scaffold to construct complex molecular architectures in a single step. nih.gov
One significant development is a novel multicomponent synthesis of 5-alkoxyoxazoles. This reaction occurs by simply heating a solution of an amine, an aldehyde, and an α-isocyanoacetate derivative. nih.gov The resulting 5-alkoxyoxazoles are versatile intermediates that can undergo further transformations.
For instance, these oxazoles can react with α,β-unsaturated acyl chlorides in a domino sequence involving N-acylation followed by a Diels-Alder cycloaddition. This sequence leads to the formation of complex epoxytetrahydropyrrolo[3,4-b]pyridin-5-ones. Subsequent fragmentation of these intermediates under basic conditions yields 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. A four-component synthesis of these pyridin-5-one compounds has also been developed, bypassing the need to isolate the intermediate 5-alkoxyoxazole. nih.gov
Another strategy in developing novel annulations involves the intramolecular trapping of the reactive nitrilium ion, a key intermediate in isocyanide-based MCRs. When reactants with multiple nucleophilic groups are used, the nitrilium intermediate can be trapped by an internal nucleophile, leading to the formation of various heterocycles. nih.gov
Table 2: Novel Annulation Reaction with α-Isocyanoacetate
| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate Product | Final Product | Reference |
| Amine | Aldehyde | α-Isocyanoacetate | 5-Alkoxyoxazole | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (after further steps) | nih.gov |
This table outlines a novel annulation strategy starting from an α-isocyanoacetate.
Concept of Convertible Isocyanides in MCRs
The concept of "convertible isocyanides" represents a significant advancement in MCR chemistry. These are isocyanides that, after participating in a multicomponent reaction, contain a functional group that can be easily transformed or removed to reveal another functionality, such as a carboxylic acid, ester, or amide. rug.nlrug.nl This strategy enhances the synthetic utility of MCRs by allowing for post-reaction modifications, thereby increasing molecular diversity.
This compound can be considered a convertible isocyanide. The benzyl ester group within the molecule can be cleaved under various conditions, most commonly through hydrogenolysis, to yield a carboxylic acid. This transformation converts the Ugi or Passerini product into a valuable α-amino acid or α-hydroxy acid derivative, respectively.
The development of convertible isocyanides addresses some of the limitations of traditional isocyanide chemistry, such as the limited commercial availability and unpleasant odor of many isocyanides. rug.nl By using a stable, readily available convertible isocyanide like this compound, chemists can access a wider range of final products. For example, 2-nitrobenzyl isocyanide has been reported as a "universal convertible isocyanide" applicable in both Ugi-4CR and Ugi-tetrazole reactions, with the nitrobenzyl group being cleavable under both acidic and basic conditions. rug.nlrug.nl The principle of using a cleavable benzyl group in this compound follows a similar logic, providing a masked carboxylic acid functionality that can be revealed after the core structure is assembled via an MCR.
Enantioselective and Diastereoselective Transformations Via Benzyl 2 Isocyanoacetate
Catalytic Asymmetric Cycloadditions
Catalytic asymmetric cycloadditions are powerful methods for constructing stereochemically rich cyclic compounds. Benzyl (B1604629) 2-isocyanoacetate and related isocyanoacetate esters readily participate in these transformations, yielding valuable heterocyclic products like oxazolines, which are precursors to β-hydroxy-α-amino acids.
The asymmetric aldol (B89426) reaction of isocyanoacetates with carbonyl compounds is a cornerstone for synthesizing chiral 2-oxazoline-4-carboxylates. While early developments focused on gold catalysis, modern methods have successfully employed synergistic catalytic systems involving silver(I) salts. These reactions proceed via a formal [3+2] cycloaddition, which involves a stereoselective aldol addition followed by a subsequent cyclization. nih.govrsc.org
A highly effective approach utilizes a binary catalyst system composed of a silver salt, such as silver oxide (Ag₂O), and a chiral organocatalyst, like a quinine-derived aminophosphine (B1255530) or a squaramide. nih.govrsc.org This dual-catalyst strategy has proven effective for the reaction of isocyanoacetates with unactivated ketones, a challenging class of substrates, to produce oxazolines containing a fully substituted quaternary stereocenter with high diastereo- and enantioselectivity. nih.govrsc.org The silver(I) ion acts as a soft Lewis acid, coordinating to the isocyano group and facilitating the reaction. rsc.org Density functional theory (DFT) calculations have indicated that the reaction follows a stepwise path, beginning with the carbon-carbon bond-forming aldol addition, followed by the enantioselectivity-determining oxazoline (B21484) ring formation. researchgate.net
The table below summarizes the outcomes of representative silver-catalyzed asymmetric reactions between isocyanoacetates and various carbonyl compounds.
| Isocyanoacetate | Carbonyl Compound | Catalyst System | Yield (%) | dr (cis:trans) | ee (%) |
| tert-Butyl isocyanoacetate | Acetophenone | Ag₂O / Squaramide | 93 | >95:5 | 96 |
| tert-Butyl isocyanoacetate | 2-Butanone | Ag₂O / Squaramide | 85 | 85:15 | 98 |
| Ethyl isocyanoacetate | Benzaldehyde | Ag₂O / Chiral P,N,O-Ligand | 97 | >98:2 (trans) | 88 |
| Ethyl isocyanoacetate | Cyclohexanecarboxaldehyde | Ag₂O / Chiral P,N,O-Ligand | 95 | >98:2 (trans) | 76 |
Data compiled from studies on synergistic silver/organocatalysis for oxazoline synthesis. rsc.orgresearchgate.net
Palladium-catalyzed allylic alkylation, often known as the Tsuji-Trost reaction, is a robust method for forming carbon-carbon bonds. wikipedia.org In this reaction, a nucleophile attacks a π-allyl palladium complex, which is generated from an allylic substrate. wikipedia.org Isocyanoacetates, including benzyl 2-isocyanoacetate, serve as effective "soft" nucleophiles in this context.
Recent research has demonstrated the first palladium-catalyzed allylation of isocyanoacetates using vinyl aziridines as the allyl source. researchgate.net This transformation proceeds with high efficiency and excellent stereoselectivity and regioselectivity. The reaction is suitable for a range of α-aryl isocyanoacetates and N-substituted vinyl aziridines, yielding functionalized allylation products that can be converted into valuable derivatives like dehydrolysine (B1249211) analogues. researchgate.net The success of this reaction expands the scope of nucleophiles for the Tsuji-Trost reaction and provides a direct route to complex α-amino acid precursors. researchgate.netnih.gov
The following table illustrates the scope of the palladium-catalyzed allylation of various isocyanoacetates with a representative vinyl aziridine.
| α-Aryl Isocyanoacetate (Ar) | Vinyl Aziridine (Protecting Group) | Yield (%) |
| Phenyl | N-Tosyl | 96 |
| 4-Methylphenyl | N-Tosyl | 98 |
| 4-Methoxyphenyl | N-Tosyl | 95 |
| 4-Chlorophenyl | N-Tosyl | 94 |
| 2-Naphthyl | N-Tosyl | 89 |
Data from the palladium-catalyzed reaction of α-aryl isocyanoacetates with N-Tosyl vinyl aziridine. researchgate.net
Diastereoselective Control in Reaction Pathways
Beyond enantioselective catalysis, this compound is also employed in reactions where diastereoselectivity is the primary goal. This is often achieved by controlling the reaction pathway through a specific, stereocontrolled mechanism.
A prominent example is the stereo- and regiospecific Sₙ2′ reaction of Morita–Baylis–Hillman (MBH) adducts with isocyanoacetates. nih.govnih.gov This transformation proceeds under mild, transition-metal-free conditions, typically using a base like cesium carbonate. The reaction is highly diastereoselective, affording α-allylated isocyanoacetates with excellent efficiency. nih.govacs.org
The proposed mechanism involves the deprotonation of the isocyanoacetate to form a nucleophilic anion. nih.gov This anion then undergoes an Sₙ2′ substitution, attacking the γ-position of the electrophilic MBH adduct. This concerted process results in the specific formation of one diastereomer. nih.gov The reaction exhibits a broad scope, tolerating a variety of functional groups on both reaction partners. nih.gov
The table below showcases the results of the Sₙ2′ reaction, demonstrating its efficiency across different substrates.
| MBH Adduct Electrophile | Isocyanoacetate Nucleophile | Yield (%) |
| Methyl 2-(1-hydroxy-2-phenylethyl)acrylate | Ethyl 2-isocyanoacetate | 95 |
| Methyl 2-(1-hydroxy-2-(4-chlorophenyl)ethyl)acrylate | Ethyl 2-isocyanoacetate | 94 |
| Methyl 2-(1-hydroxy-2-(4-nitrophenyl)ethyl)acrylate | Ethyl 2-isocyanoacetate | 96 |
| Methyl 2-(1-hydroxy-2-(naphthalen-2-yl)ethyl)acrylate | Ethyl 2-isocyanoacetate | 91 |
| Methyl 2-(1-hydroxypropyl)acrylate | Ethyl 2-isocyanoacetate | 85 |
Data from the transition-metal-free Sₙ2′ allylation of isocyanoacetates with MBH adducts. nih.gov
Catalytic Strategies in Benzyl 2 Isocyanoacetate Reactions
Transition Metal Catalysis (e.g., Silver, Iron, Palladium)
Transition metals play a pivotal role in activating the isocyano group and facilitating a range of transformations. Silver, palladium, and to a lesser extent, iron, have been employed to catalyze reactions involving benzyl (B1604629) 2-isocyanoacetate and related isocyanides.
Silver Catalysis: Silver catalysts, particularly silver triflate (AgOTf), have proven effective in promoting cycloaddition and annulation reactions. In one notable example, a silver-catalyzed reaction between 2-alkynylbenzaldehyde and 2-isocyanoacetate was developed for the synthesis of isoquinolines. nih.govbeilstein-journals.orgchim.it The reaction proceeds efficiently under mild conditions in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govbeilstein-journals.org Optimization studies revealed that while DBU alone could promote the reaction to a 62% yield, the addition of 10 mol% of silver triflate significantly enhanced the yield to 90%. beilstein-journals.org This catalytic system is tolerant of various substituents on the aromatic ring of the 2-alkynylbenzaldehyde. beilstein-journals.org
Another significant application of silver catalysis is the synthesis of substituted pyrroles from isocyanoacetates and chromones. amazonaws.compnu.ac.ir The silver catalyst is believed to coordinate with the isocyano group, activating it for a sequential Michael addition and cyclization cascade. pnu.ac.ir This method provides a straightforward route to polysubstituted pyrroles under mild conditions. amazonaws.compnu.ac.ir Silver-catalyzed cascade reactions of isocyanoacetates with chromones and thiochromones have also been utilized to synthesize functionalized chromeno[2,3-b]pyrrol-4(1H)-ones. acs.org
Interactive Data Table: Silver-Catalyzed Synthesis of Isoquinolines
| Entry | 2-Alkynylbenzaldehyde Substituent | Isocyanoacetate | Catalyst | Base | Yield (%) |
|---|---|---|---|---|---|
| 1 | H | Benzyl | AgOTf (10 mol%) | DBU | 90 |
| 2 | 4-Me | Benzyl | AgOTf (10 mol%) | DBU | 85 |
| 3 | 4-OMe | Benzyl | AgOTf (10 mol%) | DBU | 82 |
| 4 | 4-Cl | Benzyl | AgOTf (10 mol%) | DBU | 88 |
| 5 | H | Benzyl | None | DBU | 62 |
Data sourced from Zheng, D., et al. (2012). nih.govbeilstein-journals.org
Palladium Catalysis: Palladium catalysts are well-known for their utility in cross-coupling and allylation reactions. The palladium-catalyzed allylation of isocyanoacetates with vinyl-aziridines has been developed as a method to form α-allylated products with high stereoselectivity and regioselectivity. scandium.org This transformation provides access to functionalized amino acid precursors. scandium.org Furthermore, palladium-catalyzed cross-coupling reactions of benzyl bromides with various partners, including diazoesters, represent a powerful tool for C-C bond formation, suggesting potential applications for benzyl 2-isocyanoacetate derivatives. nih.gov Debenzylative cross-coupling reactions catalyzed by palladium have also been explored for the synthesis of diaryl sulfides from aryl benzyl sulfides. organic-chemistry.org
Iron Catalysis: While specific examples of iron-catalyzed reactions directly employing this compound are less common in the literature, the broader field of iron catalysis offers relevant insights. Iron catalysts are attractive due to their low cost and low toxicity. researchgate.net Iron-catalyzed oxidation of benzyl derivatives, such as the conversion of benzylpyridines to the corresponding ketones, has been successfully demonstrated. longdom.org Iron-catalyzed C-H amidation has also been developed for the synthesis of γ-lactams. researchgate.net These examples highlight the potential for iron catalysts to be applied in novel transformations of this compound, possibly in oxidation or C-H functionalization reactions.
Lewis Acid Catalysis
Lewis acids can activate either the isocyanoacetate or the reaction partner, facilitating cycloadditions and other bond-forming reactions. Various Lewis acids, from boron and iron compounds to metal triflates, have been investigated.
In the context of related isonitrile chemistry, boron Lewis acids like B(C₆F₅)₃ have been shown to catalyze the direct cyanation of benzyl alcohols using tert-butylisocyanide as a cyanide source. nih.gov This demonstrates the ability of boron-based Lewis acids to activate the isonitrile functionality.
Metal triflates, such as those of scandium (Sc(OTf)₃) and zinc (Zn(OTf)₂), are versatile Lewis acid catalysts for various organic transformations. researchgate.netresearchgate.netnih.govresearchgate.net For instance, scandium triflate has been used to catalyze the benzylation of carbon, nitrogen, and oxygen nucleophiles using benzyl alcohols. researchgate.net Zinc triflate has been employed in the acylation of alcohols and phenols. researchgate.net Although direct applications with this compound as the primary substrate are not extensively documented, these examples suggest the potential of metal triflates to promote reactions such as Friedel-Crafts alkylations or additions to carbonyl compounds involving this compound. For example, zinc(II)-phosphonocarboxylate frameworks have been shown to be effective heterogeneous Lewis acid catalysts for Friedel-Crafts benzylation reactions. nih.gov
Iron(III) chloride (FeCl₃), a common Lewis acid, has been used to mediate [3+2] cycloadditions of donor-acceptor cyclopropanes with isocyanates, leading to the formation of lactams. researchgate.net This highlights the potential for iron-based Lewis acids to catalyze cycloaddition reactions involving the isocyano group of this compound.
Organocatalysis and Chiral Ligand Design for Stereocontrol
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals. For reactions involving isocyanoacetates, bifunctional organocatalysts, such as those based on cinchona alkaloids and squaramides, have been particularly successful in controlling stereochemistry.
A significant application is the asymmetric Michael addition of α-aryl isocyanoacetates to various Michael acceptors. For instance, a cinchona alkaloid-derived squaramide catalyst has been used for the addition of isocyanoacetates to β-trifluoromethylated enones, affording products with adjacent tertiary and quaternary chiral centers with excellent stereoselectivity. acs.org Similarly, dihydroquinine-derived squaramides have been employed in the [3+2] cycloaddition of isocyanoacetates with saccharin-derived 1-azadienes. nih.gov
The design of chiral ligands is also crucial for stereocontrol in metal-catalyzed reactions. In silver-catalyzed reactions, the combination of a silver salt with a chiral phosphine (B1218219) ligand can induce high levels of enantioselectivity. For example, the reaction of isocyanoacetates with alkynyl ketones to form atropisomeric 3-arylpyrroles has been achieved with high enantiomeric excess using a Ag₂O catalyst in conjunction with a quinine-derived amino-phosphine ligand. beilstein-journals.orgrsc.org A cooperative system merging silver catalysis with a quinidine-derived squaramide organocatalyst has also been developed for the dynamic kinetic resolution of biaryl lactams with α-acidic isocyanides. beilstein-journals.org
Interactive Data Table: Organocatalytic Asymmetric Michael Addition to Azadienes
| Entry | Isocyanoacetate (Aryl group) | Azadiene (Aryl group) | Catalyst | dr | ee (%) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenyl | Phenyl | Thiourea III | 94:6 | 86 | 81 |
| 2 | p-Tolyl | Phenyl | Thiourea III | 94:6 | 85 | 83 |
| 3 | Phenyl | 4-Chlorophenyl | Thiourea III | 95:5 | 86 | 85 |
| 4 | Phenyl | 4-Bromophenyl | Thiourea III | 95:5 | 85 | 87 |
| 5 | Phenyl | 3-Chlorophenyl | Thiourea III | 95:5 | 84 | 82 |
Data sourced from a study on organocatalytic Michael addition of α-aryl isocyanoacetates. beilstein-journals.org
Base-Catalyzed Processes
Bases are frequently used to deprotonate the α-carbon of this compound, generating a nucleophilic species that can participate in a variety of reactions. The choice of base can be critical to the reaction's success and selectivity.
Cesium Carbonate (Cs₂CO₃): A notable example of a base-promoted reaction is the stereo- and regiospecific SN2′ reaction of Morita-Baylis-Hillman (MBH) adducts with isocyanoacetates. researchgate.net In this transformation, a stoichiometric amount of cesium carbonate was found to be the optimal base, leading to the formation of α-allylated isocyanoacetates in high yields. researchgate.net While catalytic amounts of Cs₂CO₃ gave low yields, stronger organic bases like Et₃N and DBU were found to be ineffective for this particular reaction. researchgate.net
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic organic base that has found application in various reactions involving isocyanoacetates. As mentioned earlier, it is used as the base in the silver-catalyzed synthesis of isoquinolines from 2-alkynylbenzaldehydes and isocyanoacetates. nih.govbeilstein-journals.org DBU has also been employed as a catalyst for the amidation of related cyanoacetates, demonstrating its utility in promoting reactions at the activated methylene (B1212753) position. amazonaws.com In some cases, DBU can act as both a base and a nucleophilic catalyst, participating directly in the reaction mechanism. rsc.org
Potassium Carbonate (K₂CO₃): Potassium carbonate is another common inorganic base used in organic synthesis. While specific, detailed studies on its use with this compound are limited, it is known to be an efficient catalyst for related transformations such as the acylation of alcohols and phenols. pnu.ac.ir Its role in promoting the esterification of benzene (B151609) with CO₂ and methanol (B129727) when supported on TiO₂ has also been investigated, highlighting its function at multifunctional interfaces.
Interactive Data Table: Base-Promoted SN2' Reaction of MBH Adducts with Ethyl Isocyanoacetate
| Entry | MBH Adduct Substituent (R¹) | MBH Adduct Substituent (R²) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ph | H | Cs₂CO₃ | DCE | 95 |
| 2 | 4-MeC₆H₄ | H | Cs₂CO₃ | DCE | 92 |
| 3 | 4-ClC₆H₄ | H | Cs₂CO₃ | DCE | 93 |
| 4 | 2-Thienyl | H | Cs₂CO₃ | DCE | 85 |
| 5 | Ph | H | K₂CO₃ | DCE | 83 |
| 6 | Ph | H | Et₃N | DCE | 0 |
| 7 | Ph | H | DBU | DCE | 0 |
Data adapted from a study on the SN2' reaction of isocyanoacetates. researchgate.net
Conclusion and Future Research Directions
Current Achievements and Remaining Challenges in Benzyl (B1604629) 2-isocyanoacetate Chemistry
Current Achievements:
Benzyl 2-isocyanoacetate has established itself as a valuable reagent, primarily due to the dual reactivity of the isocyanide functional group, which can act as both a nucleophile and an electrophile. nih.gov Its utility is most prominently demonstrated in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which allow for the rapid assembly of complex molecules from simple starting materials. beilstein-journals.orgwikipedia.orgnih.gov These reactions are highly valued for their efficiency and atom economy, making them ideal for generating libraries of compounds for drug discovery. mdpi.com
The isocyanoacetate moiety is a key component in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and biologically active molecules. mdpi.comnveo.org For instance, derivatives of isocyanoacetic acid are instrumental in creating complex cyclic and macrocyclic systems through tandem and cascade processes. vu.nl The benzyl ester group in this compound provides advantages in terms of solubility and can be readily cleaved to reveal a carboxylic acid for further functionalization.
Remaining Challenges:
Despite its utility, the chemistry of this compound is not without its challenges. A significant hurdle in isocyanide chemistry, in general, is the often unpleasant odor and potential toxicity of these compounds, which necessitates careful handling. mdpi.combohrium.com From a synthetic standpoint, achieving high levels of stereoselectivity in reactions involving the α-carbon of the isocyanoacetate remains a key challenge. While significant progress has been made in catalytic asymmetric reactions of isocyanides, developing robust and general methods for the stereocontrolled synthesis of chiral products from this compound is an ongoing area of research. beilstein-journals.orgresearchgate.netelsevierpure.com
Another challenge lies in controlling the chemoselectivity of reactions. The benzyl group, while often acting as a stable protecting group, can sometimes participate in side reactions under certain catalytic conditions. Furthermore, the development of more sustainable and environmentally friendly synthetic methods using this reagent is an area that requires continued attention.
Potential for Novel Reaction Discovery
The unique electronic and structural features of this compound present fertile ground for the discovery of novel chemical transformations. One of the most promising areas is the development of new catalytic asymmetric reactions. researchgate.net The design of novel chiral catalysts that can effectively recognize and activate the this compound molecule could lead to new methods for the enantioselective synthesis of valuable chiral building blocks. For example, new catalytic systems could enable novel types of cycloaddition or annulation reactions, expanding the range of accessible heterocyclic structures.
There is also potential for uncovering new reactivity through the use of photochemistry or electrochemistry. These methods could provide access to reactive intermediates that are not readily formed under traditional thermal conditions, leading to unprecedented reaction pathways. Furthermore, the application of this compound in bioorthogonal chemistry is an emerging area with significant potential. nih.gov The isocyanide group can participate in highly selective ligation reactions within biological systems, opening up possibilities for its use in chemical biology for labeling and imaging biomolecules. nih.gov
Broadening the Scope of Synthetic Applications
Expanding the synthetic utility of this compound is a key future direction. Its application in the total synthesis of complex natural products and pharmaceuticals is an area ripe for exploration. The ability to introduce both a nitrogen-containing functional group and a carboxylate precursor in a single step makes it a powerful tool for convergent synthesis strategies.
The use of this compound in solid-phase synthesis could greatly facilitate the generation of large combinatorial libraries of compounds for high-throughput screening in drug discovery. mdpi.combohrium.com By anchoring the molecule to a solid support, the purification process can be simplified, and the issue of the reagent's odor can be mitigated.
Furthermore, the incorporation of this compound into the synthesis of novel materials is an underexplored avenue. The aromatic benzyl group and the reactive isocyanide functionality could be leveraged to create new polymers or functional materials with unique electronic or optical properties. As our understanding of the reactivity of this compound grows, so too will the scope of its applications in both medicinal chemistry and materials science.
Q & A
Q. What are the critical safety protocols for handling Benzyl 2-isocyanoacetate in laboratory settings?
this compound requires stringent safety measures due to its reactivity and potential toxicity. Key protocols include:
- Use of PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Perform reactions in a fume hood to avoid inhalation of vapors.
- Waste disposal: Segregate waste and use licensed hazardous waste contractors to mitigate environmental risks .
- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis.
Q. What synthetic methodologies are recommended for preparing this compound?
The compound is typically synthesized via esterification of 2-isocyanoacetic acid with benzyl alcohol under acidic catalysis. A stepwise approach includes:
- Activation of the carboxylic acid using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Monitoring reaction progress via TLC (hexane/ethyl acetate, 3:1) to track ester formation.
- Purification via column chromatography (silica gel, gradient elution) to isolate the product .
Advanced Research Questions
Q. How can this compound be utilized in quenching ruthenium catalysts post-metathesis reactions?
this compound (or analogous derivatives like potassium 2-isocyanoacetate) facilitates catalyst deactivation by inserting into the ruthenium complex’s mesityl group. This increases polarity, enabling easier removal via filtration or extraction. Methodological steps:
- Add 1.5 equivalents of the isocyanide post-reaction and stir for 30 minutes.
- Confirm catalyst decomposition via UV-Vis spectroscopy (loss of Ru-based absorbance at 380 nm).
- Filter through Celite® to remove residual metal complexes .
Q. What strategies optimize the use of this compound in multicomponent reactions for peptide-like scaffolds?
The compound’s isocyanide group enables Ugi-4CR (Ugi four-component reactions) to construct α-acetamidocarboxamides. Key optimizations:
- Solvent selection: Use methanol or DCM to balance reactivity and solubility.
- Temperature control: Maintain 25–40°C to prevent premature decomposition.
- Stoichiometry: Use a 1:1 ratio of amine (e.g., benzylamine) and aldehyde components to minimize side products.
- Post-reaction analysis: Characterize products via NMR (¹H, ¹³C) and HRMS to confirm regioselectivity .
Q. How can researchers resolve discrepancies in reaction yields when using this compound under varying solvent conditions?
Contradictions in yield often arise from solvent-dependent stability of the isocyanide group. Systematic approaches include:
- Stability assays: Monitor decomposition rates in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) via ¹H NMR.
- Additive screening: Introduce stabilizers like triethylamine (0.1 eq) in polar solvents to mitigate hydrolysis.
- Kinetic studies: Use pseudo-first-order kinetics to model degradation pathways and identify optimal reaction windows .
Q. What analytical techniques are critical for characterizing this compound-derived products in complex mixtures?
Advanced characterization requires:
- LC-MS/MS: To differentiate isomeric byproducts (e.g., regioisomers in Ugi reactions).
- 2D NMR (COSY, HSQC): To resolve overlapping signals in peptide-like scaffolds.
- X-ray crystallography: For unambiguous structural confirmation of crystalline intermediates .
Data Contradiction Analysis
Q. How to address inconsistent stereochemical outcomes in Passerini reactions involving this compound?
Discrepancies may stem from competing reaction pathways (e.g., ketone vs. aldehyde reactivity). Mitigation strategies:
- Substrate screening: Test aldehydes with varying steric bulk (e.g., benzaldehyde vs. pivalaldehyde).
- Chiral additives: Introduce (R)-BINOL (10 mol%) to enforce enantioselectivity.
- Computational modeling: Use DFT calculations to predict transition-state geometries and guide experimental adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
